3-Fluorobutan-1-ol
Description
3-Fluorobutan-1-ol is an organic compound with the molecular formula C4H9FO It is a fluorinated alcohol, where a fluorine atom is substituted at the third position of the butanol chain
Properties
IUPAC Name |
3-fluorobutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9FO/c1-4(5)2-3-6/h4,6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAZHINBXCWZTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluorobutan-1-ol can be synthesized through several methods. One common approach involves the fluorination of butanol derivatives. For instance, the reaction of 3-chlorobutan-1-ol with a fluorinating agent such as potassium fluoride can yield this compound. Another method involves the hydrolysis of 3-fluorobutyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes. These processes often use specialized fluorinating agents and catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Fluorobutan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-fluorobutanal or 3-fluorobutyric acid.
Reduction: Reduction reactions can convert it to 3-fluorobutane.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
Oxidation: 3-Fluorobutanal, 3-Fluorobutyric acid
Reduction: 3-Fluorobutane
Substitution: Various substituted fluorobutanes depending on the reagent used.
Scientific Research Applications
3-Fluorobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It serves as a probe in studying enzyme mechanisms and metabolic pathways involving fluorinated substrates.
Medicine: Research is ongoing into its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-Fluorobutan-1-ol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that metabolize alcohols. The presence of the fluorine atom can alter the compound’s reactivity and interaction with these enzymes, leading to unique metabolic pathways. The fluorine atom’s electronegativity can also influence the compound’s binding affinity to specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Chlorobutan-1-ol
- 3-Bromobutan-1-ol
- 3-Iodobutan-1-ol
Uniqueness
3-Fluorobutan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small atomic radius can significantly influence the compound’s reactivity, stability, and interaction with biological systems. Compared to its halogenated analogs, this compound often exhibits higher metabolic stability and different reactivity patterns .
Biological Activity
3-Fluorobutan-1-ol, a chiral organic compound with the molecular formula and a molecular weight of 92.11 g/mol, has garnered attention in various fields, including medicinal chemistry and biocatalysis. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.
Overview of this compound
This compound is characterized by a fluorine atom attached to the third carbon of a butanol chain. This unique structure imparts distinct chemical properties that make it valuable in synthetic chemistry and biological research. The compound is primarily utilized as a substrate in enzyme-catalyzed reactions and biocatalysis studies, indicating its relevance in biological systems .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Enantioselective Reduction : A common approach involves the enantioselective reduction of 3-fluorobutanal using chiral catalysts to ensure high enantiomeric purity.
- Asymmetric Hydrogenation : Another method includes asymmetric hydrogenation of 3-fluorobut-2-en-1-ol using chiral rhodium catalysts.
- Biocatalysis : In industrial settings, biocatalysts like alcohol dehydrogenases are employed for environmentally friendly production, achieving high selectivity and yield.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The electronegativity of the fluorine atom influences the compound's binding affinity and reactivity, making it an effective substrate for various enzymatic reactions. For instance, it serves as a substrate for alcohol dehydrogenases, undergoing reduction to form the corresponding alcohol.
Biological Applications
Medicinal Chemistry : Research indicates that this compound may have potential applications in drug development, particularly targeting neurological disorders. Its unique properties could enhance drug design by improving metabolic stability and lipophilicity .
Biocatalysis : The compound is widely used in biocatalysis research due to its ability to participate in enzyme-catalyzed reactions. It can act as a substrate or product in various enzymatic processes, facilitating the synthesis of complex organic molecules.
Case Studies and Research Findings
Several studies have investigated the biological activities and properties of this compound:
- Enzyme-Catalyzed Reactions : A study demonstrated that this compound serves as an effective substrate for alcohol dehydrogenases. This reaction pathway highlights its utility in biotransformation processes, yielding valuable products for pharmaceutical applications.
- Fluorination Impact on Drug Discovery : Research has shown that fluorination significantly alters the physicochemical properties of compounds, impacting their bioavailability and efficacy. Approximately 20% of marketed drugs contain fluorine, underscoring the importance of compounds like this compound in drug design .
- Molecular Dynamics Simulations : A study utilizing molecular dynamics simulations revealed abnormal changes in logP values after fluorination. These findings emphasize the need for careful consideration of fluorinated compounds' properties during drug development .
Comparative Analysis
To better understand the uniqueness of this compound compared to related compounds, a comparative analysis is provided below:
| Compound | Structure | Key Properties | Biological Activity |
|---|---|---|---|
| This compound | structure | Chiral, increased lipophilicity | Substrate for alcohol dehydrogenases |
| (3R)-3-Fluorobutan-1-ol | structure | Enantiomer with different spatial arrangement | Potentially different biological effects |
| 3-Fluorobutanoic acid | structure | Oxidized form with carboxylic acid functionality | Varies based on oxidation state |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
